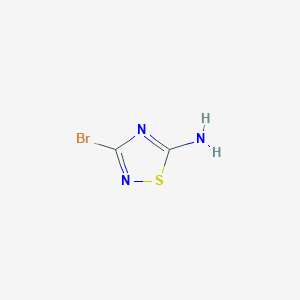

3-Bromo-1,2,4-thiadiazol-5-amine

Description

Overview of 1,2,4-Thiadiazoles as a Heterocyclic Scaffold in Contemporary Chemical Research

The 1,2,4-thiadiazole (B1232254) ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, is recognized as a privileged scaffold in modern chemical research. researchgate.netnih.gov These compounds are notable for their unique chemical properties which lend themselves to a wide array of applications. researchgate.net In medicinal chemistry, 1,2,4-thiadiazole derivatives are integral building blocks for developing new therapeutic agents, with research highlighting their potential in treating inflammation, cardiovascular conditions, and central nervous system disorders. nih.gov Their utility is not confined to medicine; they also serve as N,S ligands in coordination chemistry and as crucial intermediates in the synthesis of fine chemicals. researchgate.net The growing interest in this class of heterocycles stems from their recent therapeutic and economic importance, which has spurred significant progress in understanding their synthesis and behavior. researchgate.netnih.gov

The Strategic Importance of Brominated 1,2,4-Thiadiazoles as Versatile Synthetic Intermediates

The introduction of a bromine atom onto the 1,2,4-thiadiazole scaffold significantly enhances its synthetic value, transforming it into a highly versatile intermediate. The bromine atom acts as a reactive site, particularly for substitution and cross-coupling reactions. nih.gov This reactivity allows for the strategic introduction of various functional groups, enabling the construction of more complex molecular architectures. The electron-deficient nature of the aromatic system, combined with the reactive bromine, makes these compounds valuable in both medicinal chemistry and materials science. For instance, brominated thiadiazoles are key precursors in the synthesis of compounds with potential applications as kinase inhibitors and macrofilaricidal agents. The ability to selectively modify the molecule at the brominated position is a cornerstone of its strategic importance in synthetic chemistry. nih.gov

Current Research Landscape and Identified Knowledge Gaps Pertaining to 3-Bromo-1,2,4-thiadiazol-5-amine

Current research on this compound primarily focuses on its role as a foundational element for synthesizing more elaborate molecules. It is actively studied for its potential in creating novel enzyme inhibitors and as a candidate for anticancer agents. The compound's mechanism of action is understood to involve interactions with molecular targets where it can bind to the active sites of enzymes, thereby inhibiting their function, or interact with cellular receptors to alter signaling pathways.

Despite this progress, specific knowledge gaps remain. While its potential as an anticancer agent is noted, the full scope of its therapeutic efficacy and the specific biological pathways it affects require more in-depth investigation. Furthermore, while synthetic routes exist, ongoing research is needed to optimize these processes to achieve higher yields and purity, which is crucial for its application as an intermediate raw material, for instance in the production of cationic dyes. google.com The full range of its synthetic utility and the development of new, efficient reactions involving this compound are areas that continue to warrant further exploration by the scientific community.

Chemical and Physical Properties

The properties of this compound are distinct, particularly when compared to its isomer, 2-Amino-5-bromo-1,3,4-thiadiazole.

| Property | This compound | 2-Amino-5-bromo-1,3,4-thiadiazole |

| CAS Number | 1101173-93-6 chemsrc.com | 37566-39-5 sigmaaldrich.com |

| Molecular Formula | C₂H₂BrN₃S | C₂H₂BrN₃S sigmaaldrich.com |

| Molecular Weight | 182.06 g/mol | 180.03 g/mol sigmaaldrich.com |

| Appearance | Solid apolloscientific.co.uk | Solid sigmaaldrich.com |

| Purity | >95% to 96.0% chemsrc.comapolloscientific.co.uk | 95% (HPLC) sigmaaldrich.com |

| Melting Point | Not specified | 178-182 °C (decomposes) sigmaaldrich.com |

Synthetic Approaches

The synthesis of halogenated aminothiadiazoles is a subject of considerable chemical interest. Below are outlined synthetic routes for both this compound and its isomer.

| Compound | Synthetic Route |

| This compound | The synthesis typically starts with the bromination of 1,2,4-thiadiazole derivatives. A common method involves: 1. Dissolving 2-amino-1,2,4-thiadiazole in an acid solution. 2. Reacting the solution with bromine. 3. Continuing the reaction in the presence of an oxidant to yield the brominated material. 4. Performing an alkali analysis on the resulting material to obtain the final compound. |

| 2-Amino-5-bromo-1,3,4-thiadiazole | This compound is generally prepared by first synthesizing 2-amino-1,3,4-thiadiazole (B1665364) from thiosemicarbazide (B42300) in the presence of a mixed acid. This is followed by a bromination step and subsequent alkali separation. google.com An alternative preparation involves dissolving 2-amino-1,3,4-thiadiazole in an acid solution (like hydrochloric or sulfuric acid) before the bromination step. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAWLUSVPFSBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NS1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676586 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101173-93-6 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 1,2,4 Thiadiazol 5 Amine and Its Functionalized Congeners

Direct Synthetic Routes to 3-Bromo-1,2,4-thiadiazol-5-amine

The direct synthesis of this compound is most commonly achieved through the bromination of a pre-existing 1,2,4-thiadiazole (B1232254) precursor. A typical method involves the bromination of 2-amino-1,2,4-thiadiazole. This process generally includes several key steps:

Acidic Pretreatment : The starting material, 2-amino-1,2,4-thiadiazole, is dissolved in an acidic solution.

Bromination : The solution is then treated with bromine to introduce the bromine atom onto the thiadiazole ring.

Oxidation : An oxidant is used to facilitate the reaction, leading to the formation of the brominated intermediate.

Alkali Analysis : The final step involves treatment with a base to yield the desired product, this compound.

This compound serves as a versatile building block for creating more complex molecules due to its reactive bromine atom and electron-deficient aromatic system, finding applications in the development of kinase inhibitors and other pharmaceutically relevant agents.

Strategies for the Synthesis of Protected this compound Derivatives, including Carbamate (B1207046) Formations

In multi-step syntheses, it is often necessary to protect the reactive amino group of this compound to prevent unwanted side reactions. Carbamates are one of the most widely used protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com

Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The synthesis of a protected derivative, specifically tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, has been documented, confirming the application of this strategy. lab-chemicals.combiosynth.com The synthesis of such a derivative would typically involve reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a base.

The choice of protecting group is critical and allows for selective deprotection. For instance, the Boc group is readily removed with strong acids like trifluoroacetic acid (TFA), while the Cbz group is cleaved by catalytic hydrogenation, and the Fmoc group is removed by treatment with an amine base. masterorganicchemistry.com Recent methodologies also describe the direct transformation of Boc-protected amines into other carbamates, thiocarbamates, and ureas using reagents like lithium tert-butoxide, offering a sustainable and efficient route for diversification. nih.gov

Table 1: Common Amine Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Reagents for Removal |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) |

Exploration of General Synthetic Pathways for 1,2,4-Thiadiazoles with 5-Amino or 5-Imino Substituents

A variety of general synthetic methods have been developed to construct the 5-amino- or 5-imino-1,2,4-thiadiazole core, providing access to a wide range of analogs. These methods often rely on the cyclization of acyclic precursors.

General approaches for synthesizing 5-amino-1,2,4-thiadiazoles often involve the oxidative cyclization of imidoyl thioureas or the oxidative [3+2] coupling of isothiocyanates with amidines. researchgate.net For instance, a one-pot synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles can be achieved from imidates and thioureas, mediated by iodine. researchgate.netrsc.org This reaction proceeds through a base-mediated nucleophilic addition-elimination followed by an I₂-mediated oxidative N-S bond formation. researchgate.netrsc.org Another approach involves the reaction of isothiocyanates with amidoximes in water, which is an environmentally friendly, catalyst-free method. researchgate.net Some synthetic routes can also lead to the formation of 5-imino-Δ²-1,2,4-thiadiazole derivatives, which have been investigated for their anticonvulsant activities. nih.gov

Oxidative Cyclization Reactions in 1,2,4-Thiadiazole Ring Formation

Oxidative cyclization is a cornerstone in the synthesis of the 1,2,4-thiadiazole ring system. These reactions typically involve the formation of a key nitrogen-sulfur (N-S) bond to close the heterocyclic ring. A variety of oxidants and reaction conditions have been explored to achieve this transformation efficiently.

Molecular iodine (I₂) is a frequently used and eco-friendly oxidant for these cyclizations. rsc.org It can mediate the formation of 3-substituted-5-amino-1,2,4-thiadiazoles from isothiocyanates in water, promoting both C-N and N-S bond formation. organic-chemistry.org Iodine-mediated oxidative N-S bond formation is versatile and can be applied to various imidoyl and guanyl thiourea (B124793) substrates to produce 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles, respectively, under mild, metal-free conditions. figshare.comresearchgate.net

Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), are also effective for the intramolecular oxidative S-N bond formation of imidoyl thioureas, offering a metal-free synthesis with very short reaction times and high yields. rsc.orgorganic-chemistry.org Furthermore, electrochemical methods provide a catalyst- and external oxidant-free alternative for the intramolecular dehydrogenative N-S bond formation from imidoyl thioureas. researchgate.netorganic-chemistry.org More recently, photocatalytic methods using catalysts like Cu₂O have been developed for the oxidative cyclization of thioamides, representing a green chemistry approach. rsc.org

Table 2: Oxidants Used in 1,2,4-Thiadiazole Synthesis

| Oxidant/Method | Substrate Type | Key Features |

|---|---|---|

| Molecular Iodine (I₂) | Imidoyl thioureas, Isothiocyanates | Metal-free, mild conditions, can be used in water. rsc.orgorganic-chemistry.org |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, very short reaction times, high yields. rsc.orgorganic-chemistry.org |

| Electro-oxidation | Imidoyl thioureas | Catalyst-free, oxidant-free, room temperature. researchgate.netorganic-chemistry.org |

Base-Promoted Dehydrogenative Intramolecular N-S Bond Formation Mechanisms

Base-promoted dehydrogenative cyclization offers another powerful strategy for synthesizing 1,2,4-thiadiazoles. This approach is particularly useful for creating unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles.

A recently developed transition-metal-free method involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. organic-chemistry.orgacs.org This is followed by an in situ intramolecular dehydrogenative N-S bond formation of the resulting thioacylamidine intermediate. organic-chemistry.orgacs.org The reaction is typically carried out in a solvent like DMF under an inert atmosphere, using a base such as sodium hydride (NaH). acs.orgnih.gov A proposed mechanism suggests the involvement of a carbamoyl (B1232498) anion, generated from the deprotonation of the DMF solvent, which acts as a radical initiator. acs.org This method avoids the need for external oxidants. acs.org

Development and Application of Sustainable and Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for synthesizing 1,2,4-thiadiazoles. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. researchgate.netnih.gov

Key green chemistry strategies applied to 1,2,4-thiadiazole synthesis include:

Use of Green Solvents : Replacing traditional volatile organic solvents with water or ethanol. rsc.orgresearchgate.net For example, an I₂-mediated synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles from isothiocyanates can be performed in water. rsc.orgorganic-chemistry.org

Microwave and Ultrasound Irradiation : These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnanobioletters.com

Catalyst-Free and Metal-Free Conditions : The development of reactions that proceed without the need for catalysts, particularly heavy metal catalysts, is a major goal. researchgate.netresearchgate.net Methods using iodine or operating under electrolytic conditions fall into this category. researchgate.netorganic-chemistry.org

Solvent-Free Reactions : Performing reactions without a solvent, for instance by grinding reagents together (mechanochemistry), minimizes solvent waste. researchgate.netnih.gov A one-pot, solvent-free synthesis of 1,2,4-thiadiazoles from primary amides has been reported, which proceeds via thiolation and subsequent oxidative dimerization. nih.gov

Use of Air as an Oxidant : Some methods utilize air as a green and readily available oxidant, such as in the sodium carbonate-promoted synthesis of 5-amino-1,2,4-thiadiazoles. organic-chemistry.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient, cost-effective, and scalable processes. nih.govnanobioletters.com

Chemical Reactivity and Comprehensive Derivatization Studies of 3 Bromo 1,2,4 Thiadiazol 5 Amine

Reactivity of the Electrophilic Bromine Atom at the C-3 Position

The bromine atom at the C-3 position of the 1,2,4-thiadiazole (B1232254) ring is susceptible to displacement by various nucleophiles and can participate in transition metal-catalyzed cross-coupling reactions. This reactivity is central to the derivatization of the 3-Bromo-1,2,4-thiadiazol-5-amine core.

Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Malonate Esters)

The electron-withdrawing nature of the 1,2,4-thiadiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-3 position. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and carbanions derived from malonate esters. These reactions provide a straightforward method for introducing diverse functional groups onto the thiadiazole core.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | Aniline | 3-Anilino-1,2,4-thiadiazol-5-amine |

| Alcohols | Sodium methoxide | 3-Methoxy-1,2,4-thiadiazol-5-amine |

| Malonate Esters | Diethyl malonate | Diethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)malonate |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of the bromo-thiadiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to form biaryl structures and to introduce alkyl, alkenyl, and aryl groups. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-thiadiazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1,2,4-thiadiazol-5-amine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(Phenylethynyl)-1,2,4-thiadiazol-5-amine |

In molecules with multiple potential reaction sites, such as this compound which possesses both a bromo and an amino group, regioselectivity and chemoselectivity are critical considerations. libretexts.org

Regioselectivity refers to the preferential reaction at one position over another. In the case of cross-coupling reactions with this compound, the reaction occurs selectively at the C-Br bond, leaving the C-NH₂ bond intact. This is because the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-nitrogen bond of the amino group. libretexts.org

Chemoselectivity is the preferential reaction of one functional group in the presence of others. The Suzuki-Miyaura and Sonogashira couplings on this compound demonstrate high chemoselectivity. The palladium catalyst selectively activates the C-Br bond for coupling, without affecting the nucleophilic amino group, especially when the amino group is unprotected. nih.gov This allows for direct derivatization at the C-3 position without the need for protecting the amino group, simplifying synthetic routes.

Chemical Transformations of the Nucleophilic Amino Group at the C-5 Position

The amino group at the C-5 position of the 1,2,4-thiadiazole ring is nucleophilic and can undergo a variety of chemical transformations, providing another avenue for derivatization.

Protective Group Strategies and Carbamate (B1207046) Chemistry

To perform reactions at other sites of the molecule without interference from the amino group, or to modify the amino group itself, protection strategies are often employed. slideshare.net Carbamates are one of the most common and effective protecting groups for amines. masterorganicchemistry.comyoutube.com

The amino group of this compound can be converted to a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected amine. masterorganicchemistry.com This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The resulting carbamate is generally stable to a wide range of reaction conditions and can be readily removed later in the synthetic sequence. masterorganicchemistry.comrsc.org

Table 3: Common Protecting Groups for the Amino Functionality

| Protecting Group | Reagent | Introduction Conditions | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., Et₃N) | Mild | Acidic (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Cbz-Cl, base (e.g., NaHCO₃) | Mild | Hydrogenolysis (H₂, Pd/C) |

Formation of Imines and Schiff Bases via Condensation Reactions

The primary amino group at the C-5 position can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction typically occurs under mild, often acid-catalyzed, conditions with the removal of water. youtube.com

The formation of the C=N double bond of the imine extends the conjugation of the heterocyclic system and provides a versatile functional group for further transformations. researchgate.net Schiff bases derived from 3-amino-1,2,4-thiadiazoles have been investigated for their biological activities. nih.gov

Table 4: Examples of Imine Formation Reactions

| Carbonyl Compound | Product Type |

| Benzaldehyde | N-(3-Bromo-1,2,4-thiadiazol-5-yl)methanimine |

| Acetone | 2-(3-Bromo-1,2,4-thiadiazol-5-ylimino)propane |

Advanced Functionalizations including Acylation, Alkylation, and Urea (B33335)/Thioureido Derivatives

The synthetic utility of this compound is significantly enhanced by the reactivity of its exocyclic amino group. This group acts as a nucleophile, allowing for a variety of functionalizations that are crucial for developing new derivatives with tailored properties. These reactions primarily include acylation, alkylation, and the formation of urea and thiourea (B124793) analogs.

Acylation: The amino group of this compound can be readily acylated. A key example of this is the protection of the amine with a tert-butoxycarbonyl (Boc) group. This reaction, typically carried out using di-tert-butyl dicarbonate, transforms the primary amine into a carbamate. This acylation is a critical step in multi-step synthetic sequences, as it modulates the nucleophilicity of the amine and allows for selective reactions at other positions of the heterocyclic ring. For instance, the Boc-protected derivative, tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, has been used as a key intermediate in palladium-catalyzed cross-coupling reactions. amazonaws.com In one documented procedure, the reaction to form this carbamate proceeded in high yield (87%). amazonaws.com

This Boc-protected intermediate serves as a versatile platform for further diversification. The bromo substituent at the C3 position can be replaced via Suzuki-Miyaura coupling reactions with various boronic acids or esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents. The reaction is generally performed in the presence of a palladium catalyst and a base, such as cesium fluoride, in a dioxane/water solvent system. amazonaws.com Following the coupling reaction, the Boc protecting group can be removed under acidic conditions to regenerate the free amino group, yielding a 3-substituted-1,2,4-thiadiazol-5-amine.

Alkylation: The nucleophilic character of the 5-amino group also permits alkylation reactions with alkyl halides. However, the potential for reaction at the ring nitrogen atoms introduces a challenge of regioselectivity. In related heterocyclic systems like 4-bromo-NH-1,2,3-triazoles, the presence of the bromo substituent has been shown to direct alkylation specifically to the N-2 position of the ring. jocpr.com Similar directing effects could be anticipated for this compound, where alkylation might occur on either the exocyclic amine or one of the ring nitrogens, influenced by reaction conditions such as the choice of base and solvent.

Urea/Thioureido Derivatives: The synthesis of urea and thiourea derivatives from this compound represents another important functionalization pathway. These derivatives are typically formed by reacting the amine with isocyanates or isothiocyanates, respectively. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

This addition reaction is a common and efficient method for creating ureas and thioureas, which are prominent scaffolds in medicinal chemistry. organic-chemistry.orgnih.govnih.gov For example, the reaction of an amino-thiadiazole with p-toluenesulfonyl isothiocyanate is a known route to produce sulfonyl thioureas. nih.gov While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of aromatic amines supports the feasibility of this transformation.

Interactive Data Table: Suzuki-Miyaura Coupling of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

The following table details the introduction of various substituents at the C3 position via Suzuki-Miyaura coupling.

| Entry | Boronic Acid/Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | tert-butyl (3-phenyl-1,2,4-thiadiazol-5-yl)carbamate | Data not specified |

| 2 | 4-(tert-butylsulfonamido)phenylboronic acid | 4-(5-(N-(tert-butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-N-tert-butylbenzenesulfonamide | 77 |

Data sourced from supplementary information of a study on 1,2,4-thiadiazole derivatives. amazonaws.com

Systematic Study of Substituent Effects on Reaction Mechanisms and Overall Reactivity

The reactivity of the 3-bromo-1,2,4-thiadiazole-5-amine scaffold is profoundly influenced by the electronic and steric nature of its substituents. The interplay between the electron-withdrawing bromo group, the electron-donating amino group, and any additional substituents dictates the molecule's behavior in chemical reactions.

The 1,2,4-thiadiazole ring is inherently electron-deficient. The bromine atom at the C3 position further enhances this electron deficiency through its inductive electron-withdrawing effect. nih.gov This electronic pull makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. Conversely, the 5-amino group acts as an electron-donating group, increasing the electron density of the ring system and modulating the reactivity of the C3-bromo substituent.

The effect of substituents on reactivity is clearly demonstrated in coupling reactions. In the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, the reaction of benzamidine (B55565) with a 4-fluorophenyl dithioester failed to produce the desired thiadiazole, instead yielding an open-chain adduct. acs.org This outcome highlights how a strongly electron-withdrawing fluoro substituent on the reacting partner can halt the cyclization step. acs.org

Furthermore, the position of functional groups on the thiadiazole ring is critical. The distinct electronic environment and spatial orientation of an amino group on a 1,2,4-thiadiazole versus a 1,3,4-thiadiazole (B1197879) can lead to significant differences in biological activity, as seen in the binding affinity for the mTOR kinase enzyme. rsc.org The specific placement of the amino group on the 1,2,4-thiadiazole ring prevented a key hydrogen bond interaction, reducing its inhibitory potency compared to its 1,3,4-thiadiazole and other amino-heterocycle counterparts. rsc.org

Interactive Data Table: Observed Substituent Effects on the Reactivity of Thiadiazoles and Related Heterocycles

| Heterocyclic System | Substituent | Reactant/Reaction | Observed Effect | Reference |

|---|---|---|---|---|

| 1,2,4-Thiadiazole | 4-Fluorophenyl | Dithioester in cyclization reaction | Inhibited intramolecular N-S bond formation, preventing cyclization. | acs.org |

| 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole | Positional Isomerism of -NH₂ group | Binding to mTOR kinase | The 1,2,4-isomer showed reduced affinity due to unfavorable orientation for H-bonding. | rsc.org |

| 1,3,4-Thiadiazole | -Cl (chloro) on phenyl ring | Anticonvulsant activity screening | Effective anticonvulsant activity noted. | frontiersin.org |

| 1,3,4-Thiadiazole | -OCH₃ (methoxy) on phenyl ring | Anticonvulsant activity screening | Highly effective anticonvulsant activity observed. | frontiersin.org |

| 1,2,4-Triazole | Various R groups (H, CH₃, C₂H₅ vs. nitrophenyl, propyl) | Nucleophilic substitution/reduction | Reactivity was highly dependent on the nature of the R group. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Unidimensional NMR Techniques (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different proton and carbon environments within a molecule.

For 3-Bromo-1,2,4-thiadiazol-5-amine, the ¹H NMR spectrum is characterized by the signal from the amine (-NH₂) protons. This typically appears as a broad singlet in the chemical shift range of δ 5.5–6.5 ppm, although its exact position and broadness can be influenced by the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The 1,2,4-thiadiazole (B1232254) ring contains two distinct carbon atoms. The carbon atom at position 3, which is bonded to the electronegative bromine atom, is expected to resonate significantly downfield. In contrast, the carbon at position 5, attached to the amino group, will appear at a different chemical shift. For the parent compound, the C3 carbon (C-Br) resonates in the δ 120–130 ppm region. The analysis of related 1,3,4-thiadiazole (B1197879) derivatives shows that carbons of the thiadiazole ring typically appear in the δ 150-170 ppm range. nih.govrdd.edu.iq

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Amine Protons | ¹H | ~ 5.5 - 6.5 (broad singlet) | Position and shape are solvent-dependent; may exchange with D₂O. |

| C3 | ¹³C | ~ 120 - 130 | Carbon atom directly bonded to bromine. |

| C5 | ¹³C | ~ 150 - 170 | Carbon atom directly bonded to the amine group; range estimated from similar thiadiazole systems. nih.govrdd.edu.iq |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivities

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For the unsubstituted this compound, this experiment would be of limited use as there are no vicinal protons to show correlation. However, for derivatives with substituted aryl or alkyl groups, COSY is invaluable for establishing proton connectivity within those substituents. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J-coupling). For the title compound, an HSQC spectrum would show a clear correlation cross-peak between the amine protons' signal and the C5 carbon's signal, confirming the position of the amino group on the thiadiazole ring. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals long-range correlations (typically 2 to 3 bonds, ²J and ³J) between protons and carbons. youtube.com For this compound, the amine protons would be expected to show a strong three-bond (³J) correlation to the C3 carbon (the one bearing the bromine) and a two-bond (²J) correlation to the C5 carbon. This information is crucial for definitively confirming the substituent positions on the heterocyclic ring. nih.gov

Application of Nitrogen-15 NMR Spectroscopy in Heterocyclic Systems

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of nitrogen atoms. ipb.pt In a molecule like this compound, there are three distinct nitrogen environments: the exocyclic amine nitrogen and the two heterocyclic nitrogen atoms (N2 and N4).

Studies on thiazole (B1198619) and thiadiazole systems have shown that ¹⁵N chemical shifts are highly sensitive to solvent effects, including polarity and hydrogen bonding. rsc.org An increase in solvent polarity generally leads to increased shielding (a shift to lower frequency). rsc.org Furthermore, the use of ¹⁵N-labeled compounds allows for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provides unambiguous information about molecular structure and connectivity, helping to distinguish between isomers that might be difficult to differentiate otherwise. nih.gov

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂H₂BrN₃S), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 179.92256 Da. uni.lu An experimental HRMS measurement matching this value to within a few parts per million (ppm) confirms the molecular formula.

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which serve as a fingerprint for the molecule's structure. nih.gov The fragmentation of substituted 1,2,3-thiadiazoles often begins with the elimination of a stable nitrogen molecule (N₂). rsc.org For 3,4-disubstituted 1,2,4-thiadiazoles, fragmentation is also characteristic and helps in structural identification. researchgate.net In ESI-MS/MS analysis, isomeric thiadiazoles and triazoles can be differentiated based on their distinct fragmentation patterns. nih.gov

Table 2: Predicted HRMS Fragments for this compound

| Ion Formula | Description | Calculated m/z (for ⁷⁹Br) |

| [C₂H₂BrN₃S]⁺˙ | Molecular Ion | 178.9153 |

| [C₂H₂N₃S]⁺ | Loss of Bromine radical (·Br) | 99.9966 |

| [C₂HBrS]⁺˙ | Loss of Nitrogen molecule (N₂) | 150.9043 |

| [CH₂N₃]⁺ | Ring fragmentation | 56.0249 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) group is particularly prominent, typically showing two distinct N-H stretching bands in the 3300–3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. youtube.com An N-H bending (scissoring) vibration is also expected near 1600 cm⁻¹. wpmucdn.com Vibrations associated with the thiadiazole ring, such as C=N and C-S stretching, appear in the fingerprint region (below 1600 cm⁻¹). nih.govnih.gov The C-Br stretch is typically observed as a weaker absorption at lower wavenumbers, often in the 550–650 cm⁻¹ range.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference(s) |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3300 - 3400 | |

| Scissoring Bend | N-H (Primary Amine) | ~1600 - 1650 | wpmucdn.com |

| Ring Stretching | C=N (Thiadiazole) | ~1500 - 1600 | nih.gov |

| Ring Stretching | C-S (Thiadiazole) | ~660 - 700 | nih.gov |

| Stretch | C-Br | 550 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores and conjugation. The 1,2,4-thiadiazole ring, being a heteroaromatic system, contains π-electrons that can be excited by UV radiation.

The UV-Vis spectrum of this compound and its derivatives is expected to show absorption bands corresponding to π → π* and potentially n → π* electronic transitions. dergipark.org.tr For example, in related 5-bromo-1,3,4-thiadiazol-2-amine, UV-Vis spectroscopy has been used to observe a hypochromic effect (a decrease in absorption intensity) and a bathochromic shift (shift to longer wavelength) upon intercalation with DNA, indicating electronic interaction with the DNA base pairs. The position of the maximum absorption (λₘₐₓ) can be influenced by the solvent polarity and by the nature of substituents on the thiadiazole ring, which can extend or alter the conjugated system.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

While specific crystallographic data for this compound is not extensively available in published literature, a detailed analysis of the closely related compound, 5-amino-3-methyl-1,2,4-thiadiazole (B102305), offers significant insight into the expected structural characteristics. The substitution of a methyl group for a bromine atom is not expected to fundamentally alter the core geometry of the thiadiazole ring or its primary intermolecular interactions.

A study on 5-amino-3-methyl-1,2,4-thiadiazole confirmed its molecular structure by single-crystal X-ray diffraction. The analysis revealed an elaborate two-dimensional hydrogen-bonded network within the crystal lattice. This network is a critical feature, dictating the crystal packing and influencing the material's physical properties, such as melting point and solubility. The thiadiazole ring itself was found to be essentially planar, a characteristic feature of aromatic heterocyclic systems. It is highly probable that this compound would exhibit a similar planar structure and engage in comparable hydrogen-bonding patterns via its amino group and ring nitrogen atoms.

Below is a table of crystallographic data for the analogous compound, 5-amino-3-methyl-1,2,4-thiadiazole, which serves as a reliable model.

Table 1: Illustrative Crystallographic Data for 5-amino-3-methyl-1,2,4-thiadiazole Data sourced from CCDC Deposition 1591740.

| Parameter | Value |

|---|---|

| Empirical Formula | C₃H₅N₃S |

| Formula Weight | 115.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6187(4) |

| b (Å) | 11.3837(4) |

| c (Å) | 11.1026(5) |

| α (°) | 90 |

| β (°) | 114.787(4) |

| γ (°) | 90 |

| Volume (ų) | 988.24(8) |

| Z (Molecules per unit cell) | 8 |

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental and routine procedure in synthetic chemistry used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique provides a critical validation of a compound's empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and identity of the synthesized compound.

For this compound, the molecular formula is C₂H₂BrN₃S. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. While specific experimental reports for this compound are scarce, the table below presents the calculated theoretical percentages alongside illustrative experimental values that would be expected for a pure sample. This comparison demonstrates how the technique confirms the compound's stoichiometry.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%)* |

|---|---|---|

| Carbon (C) | 13.19 | 13.25 |

| Hydrogen (H) | 1.11 | 1.15 |

| Nitrogen (N) | 23.08 | 22.98 |

| Sulfur (S) | 17.61 | 17.55 |

\Note: "Found" values are illustrative and represent typical results for a pure sample, as specific experimental data was not available in the surveyed literature.*

Computational Chemistry and Theoretical Investigations of 3 Bromo 1,2,4 Thiadiazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic and Chemical Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. acs.org Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and predict various chemical parameters. acs.orgirjweb.com

Prediction of Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Gaps

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. For 3-Bromo-1,2,4-thiadiazol-5-amine, DFT calculations can predict these energy levels, providing a quantitative measure of its electronic characteristics. The presence of electronegative atoms like nitrogen, sulfur, and bromine within the thiadiazole ring structure significantly influences the distribution of electron density and the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies Calculated via DFT

| Property | Calculated Value (eV) |

| HOMO Energy | -7.14 |

| LUMO Energy | -1.92 |

| Energy Gap (ΔE) | 5.22 |

| Note: These values are representative examples based on calculations for similar heterocyclic structures and serve to illustrate the output of DFT calculations. researchgate.net |

Theoretical Simulations and Validation of Spectroscopic Properties (IR, NMR, UV-Vis)

Computational methods are invaluable for simulating and interpreting spectroscopic data. DFT calculations can predict vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible), which can then be compared with experimental results for structural validation. dergipark.org.trnih.gov

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR spectra. A strong correlation between the computed and observed wavenumbers confirms the optimized molecular structure. dergipark.org.trscispace.com Key vibrational modes for this compound would include N-H stretching of the amine group, C=N stretching within the thiadiazole ring, and C-S vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values serve as a powerful tool for assigning signals in experimental NMR spectra, aiding in the definitive structural elucidation of the molecule. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. scielo.org.za These calculations can explain the origin of the observed absorption bands. researchgate.net

Table 2: Example Comparison of Theoretical and Experimental Spectroscopic Data for a Thiadiazole Derivative

| Spectroscopic Data | Functional Group/Proton | Theoretical Value | Experimental Value |

| IR (cm⁻¹) | -NH Stretching | 3280 | 3285 |

| C=N (Thiadiazole) | 1595 | 1597 | |

| ¹H-NMR (ppm) | Aromatic Protons | 7.20-7.40 | 7.25-7.46 |

| Amine (-NH) | 8.35 | 8.40 | |

| ¹³C-NMR (ppm) | C-S (Thiadiazole) | 168.5 | 169.0 |

| C-N (Thiadiazole) | 162.1 | 162.9 | |

| Note: Data are illustrative, based on findings for similar 1,3,4-thiadiazole (B1197879) structures, to demonstrate the correlation between theoretical and experimental values. dergipark.org.tr |

Molecular Docking Simulations for Investigating Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. mdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

For this compound, docking simulations can identify potential biological targets and elucidate its binding mode within the active site of a receptor. The simulation calculates a docking score, which estimates the binding affinity, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov Studies on similar thiadiazole derivatives have successfully used this approach to identify potential inhibitors for targets like DNA gyrase and various kinases. mdpi.comelsevierpure.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Result |

| Docking Score (kcal/mol) | -8.9 |

| Key Interacting Residues | ASP 150, LYS 45, VAL 28 |

| Types of Interactions | Hydrogen bond with ASP 150 (amine group); Hydrophobic interaction with VAL 28 (thiadiazole ring) |

| Note: This table presents a hypothetical scenario to illustrate the typical output of a molecular docking simulation. researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation and analyze the dynamic behavior of the ligand within the binding pocket. nih.gov

By simulating the movements of atoms and molecules over a period of nanoseconds, MD can confirm the stability of key interactions predicted by docking. rsc.org Important metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation time, confirming the persistence of these critical interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govdoi.org

These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) for a series of compounds and then using statistical methods, such as multiple linear regression, to create an equation that predicts the activity or property of interest. ymerdigital.comresearchgate.net For brominated thiadiazoles, a QSAR model could predict their potential anticancer or antimicrobial activity based on descriptors related to their electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic characteristics. nih.govymerdigital.com QSPR models can be used to predict properties like solubility or spectral characteristics. doi.org

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Models

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Topological | Molecular connectivity indices, Wiener index |

| Physicochemical | LogP (lipophilicity), Molar refractivity (MR) |

| Geometrical | Molecular surface area, Molecular volume |

Analysis of Electron Affinity and Electro-Deficiency in Brominated Thiadiazoles

The electronic nature of the 1,2,4-thiadiazole (B1232254) ring, combined with the presence of a highly electronegative bromine atom, imparts a significant degree of electro-deficiency to the this compound molecule. Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion.

Heterocycles containing multiple heteroatoms, like thiadiazoles, are inherently electron-deficient. The addition of an electron-withdrawing substituent like bromine further increases this electro-deficiency and enhances the molecule's electron affinity. nih.gov This property is crucial as it dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack, and influences its ability to participate in charge-transfer interactions, which is relevant for applications in materials science. nih.gov Computational methods can quantify this effect by calculating the LUMO energy, where a lower LUMO energy corresponds to a higher electron affinity. nih.gov

Table 5: Illustrative Comparison of Calculated Electron Affinity

| Compound | LUMO Energy (eV) | Relative Electron Affinity |

| 1,2,4-Thiadiazol-5-amine | -1.15 | Lower |

| This compound | -1.92 | Higher |

| Note: Values are illustrative to demonstrate the predicted effect of bromination on electron affinity. |

Advanced Research Applications and Functional Investigations of 3 Bromo 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Mechanistic Investigations of Diverse Biological Activities at a Molecular Level (excluding dosage information)

Exploration of Other Pharmacological Mechanisms (e.g., Anti-inflammatory Pathways)

Derivatives of the 1,2,4-thiadiazole (B1232254) scaffold have demonstrated notable potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to target these enzymes, their long-term use can be associated with gastrointestinal side effects, largely due to the inhibition of the constitutively expressed COX-1 enzyme. Consequently, there is a significant research interest in developing selective COX-2 inhibitors, as the COX-2 isoform is predominantly upregulated at sites of inflammation.

Recent studies have highlighted the promise of thiadiazole derivatives in this context. A novel series of thiadiazole derivatives were designed and synthesized as selective COX-2 inhibitors. rsc.org Several of these compounds, particularly those bearing sulfonamide moieties, exhibited potent COX-2 inhibition with high selectivity indices when compared to the well-known COX-2 inhibitor, celecoxib. rsc.org Docking studies have provided insights into the binding mechanisms, revealing that these thiadiazole derivatives can orient themselves within the active site of the COX-2 enzyme in a manner similar to celecoxib, interacting with key amino acid residues responsible for selectivity, such as Arg513 and His90. rsc.org

Furthermore, research into 5-adamantylthiadiazole-based thiazolidinone derivatives has identified potent and selective COX-1 inhibitors with a favorable gastric safety profile. nih.gov Certain thiazole (B1198619) derivatives have also been shown to be specific inhibitors of COX-1, while others demonstrate potent inhibition of COX-2-dependent prostaglandin E2 (PGE2) production. nih.gov This body of research underscores the potential of the 1,2,4-thiadiazole scaffold, and by extension, derivatives of 3-Bromo-1,2,4-thiadiazol-5-amine, as a foundational structure for the development of novel anti-inflammatory agents with potentially improved selectivity and safety profiles.

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Thiadiazole derivatives with sulfonamide moieties | COX-2 | Potent and selective inhibition, comparable to celecoxib. | rsc.org |

| 5-Adamantylthiadiazole-based thiazolidinones | COX-1 | Effective and selective inhibition with a good gastric safety profile. | nih.gov |

| Thiazole derivatives | COX-1 and COX-2 | Demonstrated specific inhibition of COX-1 or potent inhibition of COX-2-dependent PGE2 production. | nih.gov |

Applications in the Design and Development of Novel Agrochemicals

The 1,2,4-thiadiazole ring is a recognized pharmacophore in the agrochemical industry, with derivatives exhibiting a range of activities, including herbicidal and insecticidal properties. The structural versatility of this scaffold allows for the development of compounds that can target specific biological pathways in weeds and insects, leading to the creation of more effective and selective crop protection agents.

Research has demonstrated the herbicidal potential of various 1,3,4-thiadiazole (B1197879) derivatives. For instance, a series of O,O-diethyl N-{4-methyl- rsc.orgnih.govnih.govthiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates were synthesized and showed moderate to good herbicidal activities against dicotyledonous plants like Brassica campestris L. tandfonline.com Similarly, 2-substituted amino-5-dehydroabietyl-1,3,4-oxadiazole derivatives, which share structural similarities with thiadiazoles, have displayed significant growth inhibition of rape root (Brassica campestris) and barnyard grass (Echinochloa crusgalli (L.)). sioc-journal.cn Furthermore, N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides have been designed and shown to possess good herbicidal activities. researchgate.net

In the realm of insecticides, 1,2,4-thiadiazole derivatives have been investigated as muscarinic acetylcholine receptor agonists, demonstrating activity against insects such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. nih.gov The 3-pyridyl-substituted derivatives, in particular, have shown promising insecticidal activity. nih.gov The functional groups on the this compound core provide ideal handles for synthetic modification to explore and optimize these agrochemical properties further.

| Compound Series | Agrochemical Activity | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| O,O-diethyl N-{4-methyl- rsc.orgnih.govnih.govthiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates | Herbicidal | Brassica campestris L | Moderate to good activity against dicotyledonous plants. | tandfonline.com |

| 2-Substituted amino-5-dehydroabietyl-1,3,4-oxadiazoles | Herbicidal | Brassica campestris, Echinochloa crusgalli | Significant growth inhibition. | sioc-journal.cn |

| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Herbicidal | Not specified | Good herbicidal activities. | researchgate.net |

| 3-Pyridyl-substituted 1,2,4-thiadiazoles | Insecticidal | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Good insecticidal activity. | nih.gov |

Potential Contributions to Materials Science and Optoelectronic Applications

The unique electronic properties of the thiadiazole ring make it an attractive component for the design of advanced materials with applications in optoelectronics. The incorporation of thiadiazole moieties into polymer backbones can significantly influence the material's photophysical and electronic characteristics, making them suitable for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The bromine atom on the this compound scaffold is particularly advantageous for creating conjugated polymers through cross-coupling reactions. Brominated benzothiadiazole derivatives are known to be important precursors for the synthesis of dyes and photovoltaic materials. sioc-journal.cn The introduction of thiadiazole units into conjugated donor-acceptor copolymers has been shown to improve thermal stability and lead to red-light emission, which is desirable for certain optoelectronic applications. mdpi.com

Furthermore, the study of multifunctional photoelectroactive materials has highlighted the role of thiadiazole units in inducing a significant redshift in absorption and emission spectra, extending into the near-infrared (NIR) region, and reducing the energy gap of the material. researchgate.net This tuning of the optical and electronic properties is crucial for the development of efficient organic electronic devices. The combination of a bromine atom for polymerization and an amino group for further functionalization on the this compound core makes it a promising building block for the synthesis of novel polymers and small molecules with tailored optoelectronic properties.

| Material Type | Key Feature | Potential Application | Observed Properties | Reference |

|---|---|---|---|---|

| Conjugated Donor-Acceptor Copolymers | Incorporation of benzothiadiazole units | OLEDs, OPVs | Improved thermal stability, red-light emission. | mdpi.com |

| Multifunctional Photoelectroactive Oligomers | Thieno rsc.orgnih.govdergipark.org.trthiadiazole acceptor units | NIR applications, Solar Cells | Significant redshift in absorption/emission, reduced energy gap. | researchgate.net |

Future Research Directions and Emerging Trends in 3 Bromo 1,2,4 Thiadiazol 5 Amine Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern drug discovery, as stereochemistry often dictates biological activity. While the synthesis of various thiadiazole derivatives has been explored, the development of asymmetric methods to produce chiral 1,2,4-thiadiazoles, including derivatives of 3-Bromo-1,2,4-thiadiazol-5-amine, is an area ripe for investigation. ekb.egnih.govresearchgate.net Future research is expected to focus on the design and application of chiral catalysts, such as organocatalysts or transition-metal complexes, to control the stereochemical outcome of reactions leading to these compounds. ekb.eg For instance, enantioselective Mannich reactions using cinchona alkaloid squaramide catalysts have shown success in synthesizing chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives with high enantioselectivity. ekb.eg Similar strategies could be adapted for the 1,2,4-thiadiazole (B1232254) scaffold. The development of such methodologies would open the door to the synthesis of a diverse library of chiral this compound derivatives, allowing for a more nuanced exploration of their structure-activity relationships (SAR) in various biological systems.

Integration with Advanced Nanotechnology for Targeted Molecular Delivery Systems

The convergence of nanotechnology and medicine offers unprecedented opportunities for enhancing the therapeutic efficacy of bioactive compounds. For this compound and its derivatives, integration with advanced nanotechnology could address challenges related to solubility, stability, and targeted delivery. Future research will likely explore the encapsulation or conjugation of these thiadiazole compounds with various nanomaterials, such as liposomes, polymeric nanoparticles, and carbon nanotubes. These nanocarriers can protect the compound from premature degradation, improve its pharmacokinetic profile, and facilitate its accumulation at specific target sites, thereby maximizing therapeutic effects while minimizing off-target toxicity. The optimization of these innovative drug delivery systems will be a crucial area of future investigation. rsc.org

Implementation of High-Throughput Screening and Combinatorial Chemistry Approaches for Analogue Discovery

To expedite the discovery of novel and potent analogues of this compound, the implementation of high-throughput screening (HTS) and combinatorial chemistry is essential. sci-hub.seresearchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying substituents on the core 1,2,4-thiadiazole scaffold. sci-hub.setandfonline.com These libraries can then be subjected to HTS assays to quickly identify "hits" with desired biological activities. researchgate.net This approach dramatically accelerates the lead discovery process compared to traditional, one-by-one synthesis and testing. researchgate.net Future efforts will likely focus on developing robust solid-phase synthesis strategies for 1,2,4-thiadiazole derivatives, which are particularly amenable to automated, high-throughput production. sci-hub.se The data generated from these large-scale screenings will be invaluable for building comprehensive SAR models and guiding the design of next-generation analogues with improved properties. nih.gov

Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems

A thorough understanding of how this compound and its derivatives interact with their biological targets at the molecular level is fundamental for rational drug design. sci-hub.se Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional structures of the compound bound to its target protein, revealing key binding interactions. nih.govcambridge.org Computational methods, such as molecular docking and molecular dynamics simulations, can complement these experimental approaches by predicting binding modes and energies, and by providing insights into the dynamic nature of the interactions. rsc.org A deeper mechanistic understanding will enable the design of more potent and selective inhibitors or modulators of specific biological pathways.

Exploration of Bioisosteric Replacements and Innovative Scaffold Modifications to Enhance Activity and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. nih.gov The 1,2,4-thiadiazole ring itself can be considered a bioisostere of other heterocycles like oxadiazoles (B1248032) or pyrimidines. imist.ma Future research will likely explore the bioisosteric replacement of the bromine atom or the amine group in this compound with other functional groups to fine-tune its electronic and steric properties. sci-hub.se This can lead to improved potency, selectivity, and pharmacokinetic profiles. openaccessjournals.com Furthermore, innovative scaffold modifications, or "scaffold hopping," where the core 1,2,4-thiadiazole structure is replaced by a different heterocyclic system while maintaining the key pharmacophoric features, could lead to the discovery of entirely new classes of active compounds. sci-hub.se

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : Catalyst-free one-pot synthesis (e.g., using bromine sources like NBS or Br₂) is effective for constructing the thiadiazole core. For example, 3-substituted derivatives can be synthesized via nucleophilic substitution of pre-formed 1,2,4-thiadiazol-5-amine precursors under mild conditions (20–80°C, 6–24 hours). Reaction efficiency depends on solvent polarity (e.g., DMF enhances solubility) and stoichiometric control of brominating agents to minimize by-products like dibrominated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodology :

- ¹H/¹³C NMR : The amine proton (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm, while the bromine-substituted C3 carbon resonates at δ 120–130 ppm. Aromatic protons in substituted derivatives (e.g., phenyl groups) show splitting patterns in δ 7.0–8.5 ppm .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., C₂H₃BrN₃S requires m/z 191.9328 [M+H]⁺).

- IR : Stretching vibrations for N-H (3300–3400 cm⁻¹) and C-Br (550–650 cm⁻¹) are diagnostic .

Q. What are the typical functionalization strategies for modifying the N- and C-positions of this compound?

- Methodology :

- N-functionalization : Alkylation or acylation at the 5-amino group using reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃) .

- C-functionalization : Suzuki-Miyaura coupling at the bromine-substituted C3 position with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80–100°C) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and tautomeric forms of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles, confirming planarity of the thiadiazole ring (dihedral angles <5° with substituents). For tautomers (e.g., amine vs. imine forms), electron density maps and Hirshfeld surface analysis distinguish protonation sites .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation during bromination of 1,2,4-thiadiazol-5-amine precursors?

- Methodology :

- Optimization : Use kinetic studies (e.g., in situ monitoring via HPLC) to identify intermediates and adjust bromine stoichiometry.

- By-product mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes dibrominated by-products. Recrystallization in ethanol/water improves purity (>95%) .

Q. How does the bromo substituent at C3 influence the electronic and steric properties of 1,2,4-thiadiazol-5-amine, and what are the implications for reactivity?

- Methodology :

- Computational analysis : DFT calculations (e.g., Gaussian 09) reveal bromine’s electron-withdrawing effect, lowering the LUMO energy (-1.8 eV) and enhancing electrophilicity at C5 for nucleophilic attacks.

- Steric effects : The bulky bromine atom reduces rotational freedom in aryl-substituted derivatives, favoring planar conformations that enhance π-π stacking in crystal lattices .

Q. What biological screening approaches are suitable for evaluating this compound derivatives as antimicrobial agents?

- Methodology :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic studies : Fluorescence quenching assays to assess DNA gyrase inhibition or membrane disruption via lipid bilayer models .

Data Contradictions and Validation

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

- Analysis : Dynamic proton exchange between tautomeric forms (amine/imine) or solvent-dependent conformational changes can cause peak broadening or splitting. Low-temperature NMR (-40°C in CD₂Cl₂) stabilizes dominant tautomers for clearer interpretation .

Q. How can researchers validate conflicting reports on the thermal stability of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.